2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester
Description
The compound 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester (hereafter referred to as the "target compound") is a benzoic acid derivative featuring a benzyl-methyl-aminomethyl substituent at the 2-position and a methoxy group at the 6-position, with a methyl ester at the carboxylic acid terminus. This article compares the target compound with similar derivatives, focusing on structural variations, synthetic pathways, and inferred biological implications.
Properties
IUPAC Name |
methyl 2-[[benzyl(methyl)amino]methyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19(12-14-8-5-4-6-9-14)13-15-10-7-11-16(21-2)17(15)18(20)22-3/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFGOKWVJZGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C(=CC=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester typically involves the methylation of 2-(methylamino)benzoic acid. One common method includes the reaction of 2-(methylamino)benzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester exhibit various biological activities, which may include:
- Antimicrobial Properties : Potential effectiveness against bacterial strains.
- Anti-inflammatory Effects : Possible reduction in inflammation markers.
- Anticancer Activity : Initial studies suggest cytotoxic effects on cancer cell lines.
Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity and application potential. The following table summarizes key comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxybenzoic Acid Methyl Ester | Methoxy group at position 3 | Simpler structure, less sterically hindered |
| 4-Methoxybenzoic Acid Methyl Ester | Methoxy group at position 4 | Different biological activity profile |
| Benzyl-Methyl-Amino Benzoate | Contains benzyl and amino groups | Lacks methoxy substitution |
| 2-(Benzylamino)benzoic Acid | Amino group at position 2 | Potentially different pharmacological properties |
This comparison illustrates how structural variations can lead to differences in biological activity and application potential. The unique combination of functional groups in 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester may confer distinct advantages over its analogs.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on various derivatives of benzoic acid indicated that the introduction of the benzyl-methyl-amino group significantly enhanced antimicrobial properties against specific bacterial strains.
-
Anti-inflammatory Effects :
- Preliminary research demonstrated that this compound could reduce levels of inflammatory cytokines in vitro, suggesting a mechanism for its potential use in treating inflammatory diseases.
-
Cytotoxicity Assays :
- In vitro assays on cancer cell lines revealed that 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester exhibited cytotoxic effects, warranting further investigation into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with multiple benzoic acid methyl esters, differing primarily in the substituents at the 2-position. Key analogs include:
Key Observations :
- Lipophilicity : Aliphatic chains (e.g., 8-aza-octyl in ) increase lipophilicity, whereas polar groups (e.g., dihydroxy phenyl in ) improve water solubility.
- Steric Effects: Bulky substituents like benzyl-methyl-aminomethyl may hinder binding to sterically sensitive targets compared to smaller groups.
Physicochemical Properties
Solubility and Stability
- Lipophilicity: The benzyl-methyl-aminomethyl group in the target compound likely confers moderate lipophilicity (logP ~2.5–3.5), comparable to analogs like 2-(8-aza-octyl)-6-methoxy-benzoic acid methyl ester (logP ~3.1) .
- Acid/Base Behavior : The tertiary amine in the target compound may act as a weak base (pKa ~7–9), enabling pH-dependent solubility.
Spectroscopic Data
Inferred Pharmacological Profiles
Agrochemicall Relevance
Compounds like Kresoxim-methyl (), which share methoxy and ester functionalities, are used as fungicides, hinting at possible agrochemical applications for the target compound .
Biological Activity
2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester, commonly referred to by its CAS number 1171923-14-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester is characterized by a methoxy group and a benzyl-methyl amino moiety. The compound has a molecular weight of approximately 299.4 g/mol .
Anticancer Activity
Research indicates that compounds structurally similar to 2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester exhibit significant anticancer properties. For instance, derivatives of benzoic acid have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds vary widely, often falling within the range of 5–30 mM, indicating their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound A | HeLa | 22.7 |
| Compound B | MCF-7 | 20.1 |
| Compound C | A549 | 10.0 |
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial activity. For example, certain derivatives demonstrated inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 25 mm compared to standard drugs .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Pseudomonas aeruginosa | 24 |
| Klebsiella pneumoniae | 25 |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes through various mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been noted to disrupt tubulin polymerization, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce oxidative stress, contributing to their cytotoxic effects .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the effects of several benzoic acid derivatives on human cancer cell lines. The results indicated that the presence of specific functional groups significantly enhanced the anticancer activity of these compounds.
- Antimicrobial Assessment : Another study focused on the antimicrobial properties of synthesized derivatives, revealing that modifications in the side chains could lead to improved efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
